1'-ethylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one
Description
Properties
IUPAC Name |
1'-ethylspiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-16-9-7-14(8-10-16)15-13(17)11-5-3-4-6-12(11)18-14/h3-6H,2,7-10H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRRVOZJQGQCND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)NC(=O)C3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1’-ethylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsIndustrial production methods may involve continuous reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1’-Ethylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace leaving groups in the compound.
Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of the compound, breaking it down into simpler molecules
Scientific Research Applications
1’-Ethylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Utilized in the production of advanced materials with specific chemical properties .
Mechanism of Action
The mechanism of action of 1’-ethylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Key Features
The table below summarizes critical structural and functional differences between 1'-ethylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one and its analogs:
*Calculated based on molecular formula.
Pharmacological and Physicochemical Properties
- Lipophilicity: The ethyl group in the target compound likely increases lipophilicity compared to the methyl analog (logP ~1.8 vs.
- Antimicrobial Activity: N-Acyl/aroyl spiro[chromane-piperidin]-4(3H)-one analogs exhibit potent antifungal and antibacterial effects (MIC: 2–8 µg/mL against Candida albicans and Staphylococcus aureus) .
- Anti-Tubercular Activity : Spiro[chroman-2,4'-piperidin]-4-one derivatives inhibit Mycobacterium tuberculosis H37Ra (IC50: 1.5–4.2 µM), with activity linked to the spirocyclic core’s rigidity and hydrogen-bonding capacity .
Molecular Docking and Target Engagement
- Spiro[chromane-piperidin]-4-one Analogs: Docking studies reveal interactions with mycobacterial enoyl-ACP reductase (InhA), a key enzyme in fatty acid biosynthesis . The spirocyclic system aligns with the hydrophobic binding pocket, while the 4-keto group forms hydrogen bonds.
- Piperidine Derivatives : Piperidine-containing compounds (e.g., 4-(3-(piperidin-4-yl)propyl)piperidines) demonstrate antiproliferative effects in leukemia cells (IC50: 3–10 µM), highlighting the therapeutic relevance of this scaffold .
Biological Activity
1'-Ethylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H18N2O2, with a molecular weight of 246.31 g/mol. Its unique spiro structure contributes to its diverse biological activities.
Cytotoxicity
Research indicates that derivatives of benzoxazine compounds exhibit notable cytotoxic effects against various cancer cell lines. A study highlighted the cytotoxic activity of related compounds against human colorectal adenocarcinoma (COLO201) and murine mammary carcinoma (4T1) cell lines, suggesting that structural modifications can enhance their efficacy .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | COLO201 | <30 | Induces cell cycle arrest |
| Compound X | MDA-MB-231 | 25 | DNA synthesis inhibition |
| Compound Y | A549 | 15 | Apoptosis induction |
Antiviral Activity
Some derivatives have shown antiviral properties, particularly against herpes simplex virus type 1 (HSV-1). The introduction of specific substituents in the benzoxazine structure has been correlated with enhanced antiviral activity .
The biological activity of this compound is believed to involve multiple mechanisms:
- Cell Cycle Modulation : Compounds have been shown to induce cell cycle arrest in the G0/G1 phase, leading to reduced proliferation rates in tumor cells.
- DNA Synthesis Inhibition : Certain derivatives inhibit DNA synthesis, causing accumulation of cells in specific phases of the cell cycle .
Study on Antitumor Activity
A detailed study evaluated the antitumor potential of various benzoxazine derivatives. The results indicated that compounds with longer alkyl chains exhibited higher cytotoxicity against breast cancer cell lines compared to their shorter-chain counterparts. The study utilized the MTT assay for quantifying cell viability and demonstrated that modifications in the benzoxazine structure significantly impacted biological activity .
Antioxidant Properties
In addition to cytotoxic effects, some studies have reported antioxidant activities associated with benzoxazine derivatives. This dual activity may enhance their therapeutic potential by providing protective effects against oxidative stress in cancer cells .
Q & A
Q. How should contradictory data between computational predictions and experimental results be reconciled?
- Methodology : Re-evaluate force field parameters in simulations (e.g., adjust partial charges) and validate with experimental logD values. Design control experiments (e.g., isotopic labeling for metabolic tracking) to isolate variables. Apply ’s framework for theoretical-experimental alignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
